Cas no 1086429-87-9 (2-Bromo-3-(bromomethyl)benzonitrile)
2-Bromo-3-(bromomethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-3-(bromomethyl)Benzonitrile
- 2-bromo-3-(bromomethy)lbenzonitrile
- SZLJWMUBSCYTLD-UHFFFAOYSA-N
- Benzonitrile, 2-bromo-3-(bromomethyl)-
- 2-Bromo-3-(bromomethyl)benzonitrile
-
- MDL: MFCD18390218
- Inchi: 1S/C8H5Br2N/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2
- InChI Key: SZLJWMUBSCYTLD-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC=CC=1CBr
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Topological Polar Surface Area: 23.8
2-Bromo-3-(bromomethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB555620-1 g |
2-Bromo-3-cyanobenzyl bromide; . |
1086429-87-9 | 1g |
€220.60 | 2023-04-13 | ||
| abcr | AB555620-5 g |
2-Bromo-3-cyanobenzyl bromide; . |
1086429-87-9 | 5g |
€556.20 | 2023-04-13 | ||
| Alichem | A013010055-250mg |
2-Bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
| Alichem | A013010055-500mg |
2-Bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
| Alichem | A013010055-1g |
2-Bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 97% | 1g |
$595.00 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1778-1G |
2-bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 95% | 1g |
¥ 607.00 | 2023-03-30 | |
| Enamine | EN300-7722167-0.1g |
2-bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 95.0% | 0.1g |
$54.0 | 2025-02-22 | |
| Enamine | EN300-7722167-0.25g |
2-bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 95.0% | 0.25g |
$76.0 | 2025-02-22 | |
| Enamine | EN300-7722167-0.5g |
2-bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 95.0% | 0.5g |
$120.0 | 2025-02-22 | |
| Enamine | EN300-7722167-1.0g |
2-bromo-3-(bromomethyl)benzonitrile |
1086429-87-9 | 95.0% | 1.0g |
$153.0 | 2025-02-22 |
2-Bromo-3-(bromomethyl)benzonitrile Suppliers
2-Bromo-3-(bromomethyl)benzonitrile Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-Bromo-3-(bromomethyl)benzonitrile
2-Bromo-3-(bromomethyl)benzonitrile (CAS 1086429-87-9): Properties, Applications, and Market Insights
2-Bromo-3-(bromomethyl)benzonitrile (CAS 1086429-87-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated benzonitrile derivative serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and crop protection agents. With the increasing demand for halogenated aromatic compounds in medicinal chemistry, this substance has become a valuable intermediate for researchers exploring new drug candidates and innovative agrochemical solutions.
The molecular structure of 2-Bromo-3-(bromomethyl)benzonitrile features two strategically positioned bromine atoms and a nitrile group, making it particularly reactive for various coupling reactions. This reactivity profile aligns perfectly with current trends in cross-coupling chemistry, a hot topic in synthetic organic chemistry circles. Researchers frequently search for information about bromomethyl benzonitrile derivatives when designing novel synthetic routes or optimizing existing methodologies for complex molecule assembly.
In pharmaceutical applications, CAS 1086429-87-9 has shown promise as a precursor in the synthesis of kinase inhibitors and other biologically active molecules. The compound's ability to participate in palladium-catalyzed reactions makes it particularly valuable in the development of targeted cancer therapies, a rapidly growing area of medical research. Many medicinal chemists specifically look for 2-bromo benzonitrile compounds when designing new molecular scaffolds with improved pharmacokinetic properties.
The agrochemical industry has also demonstrated growing interest in 2-Bromo-3-(bromomethyl)benzonitrile as a building block for novel pesticides and herbicides. With increasing global focus on sustainable agriculture and crop protection, researchers are actively investigating brominated aromatic intermediates that can contribute to more effective and environmentally friendly solutions. This compound's unique structural features allow for the creation of molecules with specific modes of action against agricultural pests.
From a synthetic chemistry perspective, 1086429-87-9 offers several advantages. The compound's stability under various reaction conditions makes it suitable for multi-step syntheses, while its relatively high purity grades available commercially ensure reproducible results in research settings. Many synthetic chemists searching for high-quality bromo benzonitrile derivatives prioritize this compound due to its consistent performance in diverse reaction conditions.
The market for 2-Bromo-3-(bromomethyl)benzonitrile has shown steady growth in recent years, driven by increasing R&D activities in both pharmaceutical and agrochemical sectors. Suppliers have responded to this demand by offering the compound in various quantities, from milligram-scale for initial research to kilogram quantities for process development. Current market trends indicate particular interest from companies specializing in custom synthesis and contract research organizations working on next-generation therapeutics.
Quality control aspects of CAS 1086429-87-9 have become increasingly important as applications expand. Analytical methods such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify the compound's purity and identity. Researchers often search for analytical data for bromomethyl benzonitrile when establishing quality control protocols or validating synthetic methods using this intermediate.
Storage and handling recommendations for 2-Bromo-3-(bromomethyl)benzonitrile follow standard practices for reactive organic compounds. The material is typically stored under inert atmosphere at controlled temperatures to maintain stability. Proper handling procedures are essential, as with all reactive chemical intermediates, to ensure safety and preserve the compound's integrity for research applications.
Future prospects for 1086429-87-9 appear promising, particularly in light of ongoing developments in targeted drug delivery and precision agriculture. The compound's versatility as a synthetic building block positions it well to meet the evolving needs of these industries. As research continues into structure-activity relationships of brominated compounds, the demand for high-quality 2-Bromo-3-(bromomethyl)benzonitrile is expected to grow accordingly.
For researchers considering 2-Bromo-3-(bromomethyl)benzonitrile for their projects, several factors should be evaluated. The compound's reactivity profile makes it suitable for various transformations, but proper reaction optimization may be required depending on the specific application. Many synthetic chemists search for reaction conditions with bromo benzonitrile when planning their synthetic strategies, highlighting the importance of detailed technical information about this valuable intermediate.
1086429-87-9 (2-Bromo-3-(bromomethyl)benzonitrile) Related Products
- 42872-83-3(2-Bromo-5-methylbenzonitrile)
- 89892-39-7(3-Bromo-4-(bromomethyl)benzonitrile)
- 18870-11-6(2,5-Dibromoterephthalonitrile)
- 57381-41-6(2,5-Dibromobenzonitrile)
- 124289-24-3(3-Bromo-5-(bromomethyl)benzonitrile)
- 263159-64-4(2-Bromo-3-methylbenzonitrile)
- 22433-89-2(4-bromobenzene-1,3-dicarbonitrile)
- 42872-73-1(2-Bromo-4-methylbenzonitrile)
- 89892-38-6(2-Bromo-4-(bromomethyl)benzonitrile)
- 6575-12-8(2,6-Dibromobenzonitrile)